molecular formula C8H11N3O3S B1674445 Lamivudine, (+/-)-trans- CAS No. 131086-22-1

Lamivudine, (+/-)-trans-

Cat. No.: B1674445
CAS No.: 131086-22-1
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-BQBZGAKWSA-N
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Description

Lamivudine, also known as 2’,3’-dideoxy-3’-thiacytidine, is a synthetic nucleoside analogue used primarily as an antiretroviral medication. It is effective against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Lamivudine works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses . It is commonly used in combination with other antiretroviral agents to enhance its efficacy and reduce the likelihood of resistance development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enzymatic dynamic kinetic resolution and crystallization-induced dynamic kinetic resolution. One efficient method involves the use of surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution . This method allows for the asymmetric synthesis of lamivudine in only three steps, providing high enantiomeric purity and yield.

Industrial Production Methods: Industrial production of lamivudine typically involves large-scale synthesis using similar enzymatic or crystallization methods. The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical applications. The use of biocatalysis in industrial production is favored due to its environmentally benign nature and high stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activation within the body.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that are further processed and excreted by the body. The primary active metabolite is lamivudine triphosphate, which inhibits viral replication .

Scientific Research Applications

Lamivudine has a wide range of scientific research applications:

Mechanism of Action

Lamivudine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. Once inside the cell, lamivudine is phosphorylated to its active form, lamivudine triphosphate. This active metabolite competes with natural nucleotides for incorporation into the viral DNA chain, leading to chain termination and inhibition of viral replication . The primary molecular targets are the reverse transcriptase and polymerase enzymes, which are essential for viral replication .

Comparison with Similar Compounds

Uniqueness: Lamivudine is unique due to its dual activity against both HIV and HBV, making it a versatile and valuable component of antiretroviral therapy. Its high oral bioavailability and relatively low toxicity profile further enhance its clinical utility .

Properties

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131086-22-1, 136846-20-3
Record name Lamivudine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE, (±)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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